(4-Methylpyrimidin-5-YL)boronic acid CAS number
(4-Methylpyrimidin-5-YL)boronic acid CAS number
Technical Whitepaper: (4-Methylpyrimidin-5-yl)boronic Acid
Executive Summary
(4-Methylpyrimidin-5-yl)boronic acid is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and biaryl pharmacophores. Its structural utility lies in the introduction of the electron-deficient pyrimidine ring, a critical motif for hydrogen bonding in active sites (e.g., ATP-binding pockets). However, this reagent presents significant handling challenges due to its susceptibility to rapid protodeboronation . This guide details the physicochemical profile, synthesis, stabilization strategies, and optimized cross-coupling protocols required to utilize this intermediate effectively.
Part 1: Chemical Identity & Physicochemical Profile[1]
| Property | Technical Specification |
| Chemical Name | (4-Methylpyrimidin-5-yl)boronic acid |
| CAS Number | 1337912-87-4 |
| Molecular Formula | C₅H₇BN₂O₂ |
| Molecular Weight | 137.93 g/mol |
| Structure | Pyrimidine ring substituted at C4 with Methyl and C5 with Boronic Acid |
| Physical State | Off-white to pale yellow solid (Hygroscopic) |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents. |
| Stability Class | Unstable (Class III) : Prone to protodeboronation in aqueous/basic media. |
| Alternative Forms | Pinacol Ester (More stable surrogate); MIDA Boronate (Slow release). |
Part 2: Stability & The Protodeboronation Challenge
The Core Problem: Heteroaryl boronic acids, particularly those with nitrogen atoms ortho or para to the boron (like pyrimidines), are notoriously unstable. The electron-deficient nature of the pyrimidine ring facilitates the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a proton (protodeboronation).
Mechanism of Failure: In basic aqueous conditions (typical Suzuki coupling environments), the boronate species forms a zwitterionic intermediate. The nitrogen lone pair or the electron-deficient ring system stabilizes the transition state for C-B bond fracture, leading to the formation of 4-methylpyrimidine and boric acid.
Figure 1: Mechanism of base-catalyzed protodeboronation in pyrimidinyl boronic acids.
Handling Directive:
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Storage: Store at -20°C under argon.
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Solvent: Avoid protic solvents (MeOH, EtOH) for long-term storage.
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Usage: If the free acid is used, it should be generated in situ or used immediately in anhydrous coupling conditions.
Part 3: Synthesis & Manufacturing
The synthesis typically avoids direct electrophilic borylation due to the deactivated ring. The preferred route is Lithium-Halogen Exchange at cryogenic temperatures.
Protocol: Cryogenic Borylation
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Starting Material: 5-Bromo-4-methylpyrimidine.
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Reagent: n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (TurboGrignard).
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Quench: Triisopropyl borate (B(OiPr)₃).
Figure 2: Cryogenic synthesis pathway via Lithium-Halogen exchange.
Critical Control Point: The hydrolysis step (Workup) must be carefully controlled. Strong acid will accelerate protodeboronation. A phosphate buffer (pH 5-6) is recommended for workup if isolating the free acid.
Part 4: Optimized Application Protocols (Suzuki-Miyaura Coupling)
Standard aqueous Suzuki conditions (e.g., Na₂CO₃/DME/H₂O) often fail with this substrate due to the decomposition described in Part 2.
Method A: The "Anhydrous" Approach (Recommended)
This method minimizes water to prevent protodeboronation.
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄.
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Base: CsF (Cesium Fluoride) or powdered K₃PO₄ (anhydrous).
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Solvent: 1,4-Dioxane or DMF (Dry).
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Temperature: 80–100°C.
Step-by-Step:
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Charge reaction vial with Aryl Halide (1.0 equiv), (4-Methylpyrimidin-5-yl)boronic acid (1.5 equiv), and Base (3.0 equiv).
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Evacuate and backfill with Argon (3x).
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Add anhydrous Dioxane.
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Add Catalyst under Argon flow.
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Heat to 90°C. Monitor by LCMS. Note: Reaction usually completes within 2-4 hours. Prolonged heating increases decomposition.
Method B: The "Rapid Fire" Approach (Microwave)
High temperature and short time can favor the cross-coupling rate (
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Catalyst: XPhos Pd G3 or Pd(dtbpf)Cl₂ (High turnover catalysts).
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Base: K₂CO₃ (2M aq).
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Solvent: THF/Water (4:1).
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Conditions: Microwave irradiation, 110°C, 15 minutes.
Part 5: Medicinal Chemistry Context
Pharmacophore Utility: The 4-methylpyrimidine motif is a bioisostere for pyridine and phenyl rings but offers distinct physicochemical properties:
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Reduced Lipophilicity (LogD): The nitrogen atoms lower the LogP compared to phenyl analogs, improving solubility.
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Metabolic Stability: The 4-methyl group blocks the metabolically vulnerable 4-position, though the methyl group itself can be a site of oxidation.
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Kinase Selectivity: Used in Type I and Type II kinase inhibitors to form hydrogen bonds with the hinge region (e.g., analogs of Imatinib or Nilotinib scaffolds).
Data Comparison: Acid vs. Pinacol Ester
| Feature | Free Acid (CAS 1337912-87-4) | Pinacol Ester (Surrogate) |
| Atom Economy | High | Lower (loss of pinacol) |
| Shelf Stability | Low (Weeks at 4°C) | High (Months at RT) |
| Reactivity | High (Fast transmetallation) | Moderate (Requires activation) |
| Recommendation | Use for small scale/screening | Use for scale-up/manufacturing |
References
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki−Miyaura Coupling of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
